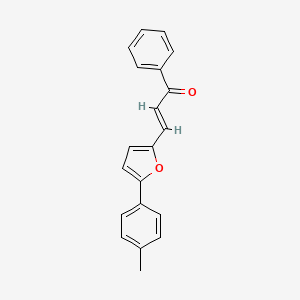

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンは、カルコン類に属する有機化合物です。カルコン類は、多様な生物活性で知られる、2つのフェニル環を持つ芳香族ケトンです。この化合物は、フェニル基、p-トリル基、フラン環の存在を特徴とし、有機化学の分野においてユニークで汎用性の高い分子となっています。

準備方法

合成経路および反応条件: 1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンは、クライゼン-シュミット縮合反応によって合成できます。この反応は、一般に水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下、還流条件下で、芳香族アルデヒドと芳香族ケトンの縮合を伴います。反応はエノラート中間体の形成を経て進行し、その後アルドール縮合によって目的のカルコンが生成されます。

工業的生産方法: 1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、製品の高収率と純度を確保するために最適化されます。連続フロー反応器と自動化システムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応解析

反応の種類: 1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、対応するエポキシドまたはジケトンを生成するために酸化することができます。

還元: この化合物の還元により、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールまたはアルカンが得られます。

置換: 芳香族環上で求電子置換反応と求核置換反応が起こり、さまざまな置換誘導体が生成されます。

一般的な試薬と条件:

酸化: 過酸化水素、m-クロロ過安息香酸、酸性または塩基性条件下。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件下。

置換: ハロゲン、ニトロ化剤、スルホン化剤、さまざまな温度と溶媒下。

主な生成物:

酸化: エポキシド、ジケトン。

還元: アルコール、アルカン。

置換: ハロゲン化、ニトロ化、スルホン化誘導体。

科学研究への応用

1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンは、科学研究において幅広い応用範囲を持っています。

化学: さまざまな複素環式化合物の合成におけるビルディングブロックとして、また新素材開発のための前駆体として使用されます。

生物学: 抗菌、抗真菌、抗がん活性を示し、創薬の潜在的な候補となっています。

医学: 抗炎症作用と抗酸化作用が研究されており、治療薬の開発に貢献しています。

工業: 染料、顔料の製造に使用され、有機合成の中間体としても使用されています。

化学反応の分析

Types of Reactions: 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, under varying temperatures and solvents.

Major Products:

Oxidation: Epoxides, diketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, sulfonated derivatives.

科学的研究の応用

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the development of new materials.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

Medicine: Investigated for its anti-inflammatory and antioxidant properties, contributing to the development of therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

作用機序

1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンの作用機序は、さまざまな分子標的と経路との相互作用を伴います。

分子標的: この化合物は、酵素、受容体、タンパク質と相互作用し、その活性を調節し、生物学的効果をもたらす可能性があります。

関連する経路: NF-κB経路、MAPK経路、アポトーシス経路などのシグナル伝達経路に影響を与える可能性があり、抗炎症作用、抗がん作用、抗菌作用に貢献しています。

類似化合物との比較

1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンは、他のカルコン類や関連化合物と比較することができます。

類似化合物: 1-フェニル-3-(4-ヒドロキシフェニル)-プロペノン、1-フェニル-3-(3,4-ジメトキシフェニル)-プロペノン、1-フェニル-3-(2-チエニル)-プロペノン。

独自性: 1-フェニル-3-(5-p-トリル-フラン-2-イル)-プロペノンにおけるフラン環とp-トリル基の存在は、他のカルコン類とは異なるユニークな化学的および生物学的特性を付与しています。

特性

分子式 |

C20H16O2 |

|---|---|

分子量 |

288.3 g/mol |

IUPAC名 |

(E)-3-[5-(4-methylphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C20H16O2/c1-15-7-9-17(10-8-15)20-14-12-18(22-20)11-13-19(21)16-5-3-2-4-6-16/h2-14H,1H3/b13-11+ |

InChIキー |

WOCJLAHKZCYXRF-ACCUITESSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |

正規SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)

![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11635677.png)

![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11635688.png)

![Ethyl 2-benzamido-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11635692.png)

![3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11635707.png)

![N-(4-iodophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11635715.png)

![4-{[4-hydroxy-5-oxo-2-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11635728.png)

![N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11635735.png)

![6-(4-Bromophenyl)-2-{[2-(ethylsulfinyl)ethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11635737.png)

![3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11635759.png)